2-Methoxybenzyl alcohol

Photocatalysis Selective Oxidation Green Chemistry

2-Methoxybenzyl alcohol (CAS 612-16-8), also known as o-methoxybenzyl alcohol or (2-methoxyphenyl)methanol, is a benzylic alcohol derivative with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol. It belongs to the methoxybenzyl alcohol class, characterized by a benzene ring with both a hydroxymethyl (-CH₂OH) and a methoxy (-OCH₃) substituent.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 612-16-8
Cat. No. B043209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzyl alcohol
CAS612-16-8
Synonyms(2-Methoxyphenyl)methanol;  2-(Hydroxymethyl)anisole;  2-Methoxybenzenemethanol;  2-Methoxybenzyl alcohol;  NSC 66558;  o-Anisalcohol;  o-Methoxybenzyl Alcohol;  o-Methoxyphenylmethanol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CO
InChIInChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
InChIKeyWYLYBQSHRJMURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzyl Alcohol (CAS 612-16-8): Structural and Baseline Procurement Overview


2-Methoxybenzyl alcohol (CAS 612-16-8), also known as o-methoxybenzyl alcohol or (2-methoxyphenyl)methanol, is a benzylic alcohol derivative with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1]. It belongs to the methoxybenzyl alcohol class, characterized by a benzene ring with both a hydroxymethyl (-CH₂OH) and a methoxy (-OCH₃) substituent [2]. At ambient conditions, it exists as a clear, colorless to light orange liquid with a boiling point range of 248-250 °C and a refractive index (n20/D) of approximately 1.547 . The compound is sparingly soluble in water but readily dissolves in ethanol . It serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and fragrance industries .

Beyond Simple Benzyl Alcohol: Why 2-Methoxybenzyl Alcohol Substitution Fails in Precision Synthesis


Procurement decisions that treat 2-methoxybenzyl alcohol as interchangeable with its isomers (e.g., 3-methoxybenzyl, 4-methoxybenzyl) or unsubstituted benzyl alcohol risk significant deviations in reaction outcomes and product purity. The presence and position of the electron-donating methoxy group fundamentally alters the electronic character of the aromatic ring, which in turn dictates the compound's reactivity, selectivity, and even its capacity for unique autocatalytic behavior [1]. For instance, while a para-methoxy substituent may confer high selectivity in certain oxidations, the ortho-substitution pattern in 2-methoxybenzyl alcohol can introduce steric and electronic effects that either hinder or, in some cases, uniquely accelerate reactions [2]. Furthermore, in sensitive applications like solid-phase peptide synthesis (SPPS), the choice between isomeric linker alcohols is not trivial; one isomer may enable clean synthesis, while another introduces problematic side reactions that compromise peptide integrity and yield [3]. The following quantitative evidence details precisely how 2-methoxybenzyl alcohol diverges from its closest analogs, establishing clear, data-driven criteria for its preferential selection or avoidance.

2-Methoxybenzyl Alcohol: A Quantitative Guide to Differentiated Performance Data


Enhanced Photocatalytic Oxidation Rate Relative to Unsubstituted Benzyl Alcohol

2-Methoxybenzyl alcohol demonstrates a significantly higher conversion rate than unsubstituted benzyl alcohol under photocatalytic oxidation conditions. This enhancement is directly attributed to the electron-donating ortho-methoxy substituent, which facilitates the oxidation process [1]. The data below show a direct, side-by-side comparison within the same experimental framework.

Photocatalysis Selective Oxidation Green Chemistry

Selectivity Order in Photocatalytic Oxidation: Ortho vs. Meta vs. Para Isomers

The position of the methoxy group dictates the selectivity of the photocatalytic oxidation to the corresponding aldehyde. In a comparative study of all three methoxybenzyl alcohol isomers (ortho, meta, and para), the selectivity trend was clearly established as: para (highest) > ortho > meta (lowest) [1]. This means 2-methoxybenzyl alcohol (ortho) occupies a middle ground, offering a distinct selectivity profile compared to its isomers.

Photocatalysis Isomer Selectivity Reaction Optimization

Unique Autocatalytic Photooxidation Behavior in Aqueous Media

Unlike its isomer 4-methoxybenzyl alcohol or unsubstituted benzyl alcohol, the photooxidation of 2-methoxybenzyl alcohol in water is uniquely autocatalytic [1]. The reaction product, 2-methoxybenzaldehyde, acts as a catalyst to accelerate the disappearance of the starting alcohol under UV irradiation. This behavior is not observed for other methoxybenzyl alcohol isomers and represents a mechanistically unique reaction pathway.

Photochemistry Autocatalysis Reaction Kinetics

Solid-Phase Peptide Synthesis (SPPS) Linker Side-Reaction: A Critical Drawback

In SPPS, the choice of linker alcohol is critical for peptide purity and yield. When a 2-methoxybenzyl alcohol-based linker was used on a PEG-PS resin, it led to a high level of unwanted alkylation of tryptophan (Trp) residues and permanent reattachment of the cleaved peptide to the resin [1]. This side reaction occurred even in the presence of standard scavengers in the TFA cleavage mixture, indicating a unique and problematic interaction with the indole side chain.

Peptide Synthesis SPPS Linker Chemistry

2-Methoxybenzyl Alcohol: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Preferred Substrate for Photocatalytic Oxidation Studies Requiring Higher Reactivity than Benzyl Alcohol

2-Methoxybenzyl alcohol is the optimal choice for studies investigating the influence of electron-donating substituents on photocatalytic oxidation kinetics. Its demonstrably higher conversion rate compared to unsubstituted benzyl alcohol in TiO2/Cu(II) systems makes it a superior model substrate for developing and optimizing novel photocatalytic processes where enhanced reactivity is a primary goal [1]. It serves as a benchmark for evaluating catalyst performance on activated aromatic alcohols.

Investigating Ortho-Substituent Effects in Selectivity-Controlled Oxidation

For researchers needing to study the precise impact of substituent position on reaction selectivity, 2-methoxybenzyl alcohol provides a defined, middle-ground selectivity profile between the para (high selectivity) and meta (low selectivity) isomers [2]. Its intermediate selectivity in TiO2-mediated oxidations makes it a valuable reference compound for developing structure-reactivity relationships and for tuning reaction conditions to achieve a desired balance between activity and product purity.

Model Compound for Studying Unique Autocatalytic Photooxidation Mechanisms

The unique autocatalytic photooxidation of 2-methoxybenzyl alcohol in water, wherein the aldehyde product catalyzes its own formation, positions this compound as a valuable probe for fundamental photochemical and kinetic studies [3]. It is an essential reagent for researchers exploring non-linear reaction dynamics, product-catalyzed processes, and the development of novel homogeneous photocatalytic systems where such behavior can be exploited or must be mitigated.

Synthesis of Hypoglycemic Agents and Benzodiazepine Receptor Ligands

2-Methoxybenzyl alcohol is a key intermediate in the synthesis of specific pharmaceutical candidates. It is used in the preparation of α-[(α,α-dimethyl-4-methoxyphenethyl-amino)methyl]-2-methoxybenzyl alcohol, a hypoglycemic compound reported to have activity significantly greater than Phenformin [4]. Additionally, it serves as a building block for phthalazine derivatives that act as benzodiazepine receptor ligands . Its procurement is therefore justified for medicinal chemistry programs targeting these specific therapeutic areas.

Technical Documentation Hub

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